molecular formula C20H18O6 B12740083 Averythrin CAS No. 25340-85-6

Averythrin

Cat. No.: B12740083
CAS No.: 25340-85-6
M. Wt: 354.4 g/mol
InChI Key: RTXQNGWQTJTHCK-AATRIKPKSA-N
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Description

Averythrin is a fungal-derived anthraquinone first isolated from Aspergillus versicolor, a marine-associated fungus found in diverse environments such as marine clams, deep-sea sediments, and mangrove endophytes . Its chemical structure (C₁₆H₁₆O₃) includes a 1,3,6,8-tetrahydroxyanthraquinone core substituted with a hex-1-en-1-yl side chain at the C-2 position (Figure 1) . Structural elucidation via NMR confirmed the (E)-configuration of the hexenyl chain and hydroxylation pattern .

It is also a derailment product in aflatoxin biosynthesis, suggesting metabolic flexibility in fungal pathways .

Properties

CAS No.

25340-85-6

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(E)-hex-1-enyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H18O6/c1-2-3-4-5-6-11-14(22)9-13-17(19(11)25)20(26)16-12(18(13)24)7-10(21)8-15(16)23/h5-9,21-23,25H,2-4H2,1H3/b6-5+

InChI Key

RTXQNGWQTJTHCK-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Averythrin belongs to the anthraquinone family, sharing a core structure with compounds like averantin, macrosporin, and altersolanols. Key structural differences include:

Compound Core Structure Substituents Source Fungus Reference
This compound 1,3,6,8-tetrahydroxyanthraquinone C-2: (E)-hexenyl chain Aspergillus versicolor
Averantin 1,3,6,8-tetrahydroxyanthraquinone C-10: Methyl group Aspergillus sp. SCSIO F063
Macrosporin 1,8-dihydroxyanthraquinone C-3: Methyl; C-6: Methoxy Alternaria bataticola
Altersolanol A 1,3,6,8-tetrahydroxyanthraquinone C-4a/C-10a: Epoxide bridge Diaporthe angelicae

Figure 1 : Structural comparison of this compound and analogues.

Bioactivity Comparison

Antioxidant Activity:
  • This compound : Exhibits radical scavenging (IC₅₀ = 4.55 mg mL⁻¹), surpassing H₂O₂ in efficacy .
  • 7-Chlorothis compound : A halogenated derivative shows enhanced anticancer activity, likely due to increased electrophilicity from chlorine substitution .
Antimicrobial Activity:
  • This compound : Active against S. aureus but inactive against Gram-negative bacteria .
  • Macrosporin : Causes severe necrosis in plants but lacks reported antimicrobial effects .
  • Altersolanols A/J: Phytotoxic, inducing chlorophyll reduction in Lemna minor .
Anticancer Potential:
  • This compound derivatives : Chlorinated/brominated forms (e.g., 7-chlorothis compound) show cytotoxicity against human cancer cell lines, linked to redox-cycling properties .
  • Sterigmatocystin : A co-isolated xanthone from A. versicolor, exhibits moderate cytotoxicity but distinct mechanisms .

Tables and Figures Referenced :

  • Table 1 : Structural and bioactivity comparison.
  • Figure 1: Core structures of key anthraquinones (refer to for configurations).

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